3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

CHK1 selectivity CHK2 off-target DNA damage checkpoint

3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea, designated Rabusertib (LY2603618, IC-83), is a potent small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an in vitro IC50 of 7 nM. It exhibits >1000-fold selectivity over CHK2 and >100-fold selectivity across a panel of 51 diverse protein kinases, with PDK1 (IC50 = 893 nM) being the only kinase inhibited below 1 μM.

Molecular Formula C18H22BrN5O3
Molecular Weight 436.3 g/mol
Cat. No. B12514727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea
Molecular FormulaC18H22BrN5O3
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3
InChIInChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)
InChIKeySYYBDNPGDKKJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rabusertib (LY2603618, CAS 911222-45-2): A First-in-Class Selective CHK1 Inhibitor for Oncology Research & Preclinical Procurement


3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea, designated Rabusertib (LY2603618, IC-83), is a potent small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an in vitro IC50 of 7 nM [1]. It exhibits >1000-fold selectivity over CHK2 and >100-fold selectivity across a panel of 51 diverse protein kinases, with PDK1 (IC50 = 893 nM) being the only kinase inhibited below 1 μM [1]. Rabusertib was the first selective CHK1 inhibitor to enter clinical cancer trials, completing Phase 2 evaluation in non-small cell lung cancer and pancreatic cancer [1][2]. Its defined S-enantiomer stereochemistry (CAS 911222-45-2) and established human pharmacokinetic profile distinguish it from earlier-generation dual CHK1/CHK2 inhibitors [2][3].

Why CHK1 Inhibitors Are Not Interchangeable: Selectivity, Clinical Validation, and Stereochemistry Define Procurement Decisions for LY2603618


CHK1 inhibitors exhibit profound pharmacological divergence across selectivity, off-target kinase liability, and clinical advancement. AZD7762, a dual CHK1/CHK2 inhibitor (CHK1 IC50 = 5 nM, CHK2 IC50 < 10 nM), was discontinued in Phase 1 due to unpredictable cardiac toxicity [1]. PF-477736 (CHK1 Ki = 0.49 nM) displays <100-fold selectivity over VEGFR2 (Ki = 8 nM), Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes, complicating mechanistic interpretation [2]. MK-8776 (CHK1 IC50 = 3 nM, 500-fold over CHK2) additionally inhibits CDK2 (IC50 = 0.16 μM) . CHIR-124 (CHK1 IC50 = 0.3 nM, 2000-fold over CHK2) retains CDK2/4 and Cdc2 activity . In contrast, LY2603618's >1000-fold CHK2 selectivity and clean off-target profile (only PDK1 at 893 nM among 51 kinases) combined with Phase 2 human safety data, defined S-enantiomer identity, and established clinical dosing (275 mg flat dose) make it a uniquely characterized chemical probe and reference compound that cannot be replaced by any single comparator [3].

Quantitative Differentiation Evidence for LY2603618 (Rabusertib) Versus Key CHK1 Inhibitor Comparators


CHK1/CHK2 Selectivity: >1000-Fold for LY2603618 Versus 500-Fold (MK-8776), ~100-Fold (PF-477736), and Non-Selective (AZD7762)

LY2603618 demonstrates >1000-fold selectivity for CHK1 over CHK2 in cell-free kinase assays (CHK2 IC50 = 12000 nM vs. CHK1 IC50 = 7 nM) . This exceeds MK-8776 (500-fold; CHK2 IC50 = 1.5 μM, CHK1 IC50 = 3 nM) , PF-477736 (~100-fold; CHK2 Ki = 47 nM, CHK1 Ki = 0.49 nM) , and AZD7762 (non-selective; CHK1 IC50 = 5 nM, CHK2 IC50 < 10 nM, ratio <2) . CHIR-124 achieves 2000-fold selectivity but carries CDK2/4 and Cdc2 off-target activity . High CHK2 selectivity is critical because dual CHK1/CHK2 inhibition (AZD7762) was associated with cardiac troponin elevation and myocardial ischemia in Phase 1, leading to clinical discontinuation [1].

CHK1 selectivity CHK2 off-target DNA damage checkpoint kinase selectivity ratio cancer pharmacology

Broad Kinase Panel Selectivity: LY2603618 Hits Only PDK1 at 893 nM Among 51 Kinases, Whereas PF-477736 Inhibits 7 Non-CHK1 Kinases Below 40 nM

In a panel of 51 diverse protein kinases, LY2603618 at 1 μM inhibited only PDK1 with an IC50 of 893 nM; all other non-CHK1 kinases exhibited IC50 values >1000 nM . Detailed selectivity profiling reveals CHK2 IC50 = 12000 nM, JNK1 IC50 = 4930 nM, CaMK II IC50 = 1550 nM, MET IC50 = 2200 nM, RSK2 IC50 = 5700 nM, NTRK1 IC50 = 12000 nM, and VEGFR3 IC50 = 2128 nM . In stark contrast, PF-477736 inhibits VEGFR2 (Ki = 8 nM), Fms/CSF1R (Ki = 10 nM), Yes (Ki = 14 nM), Aurora-A (IC50 = 23 nM), FGFR3 (IC50 = 23 nM), FLT3 (IC50 = 25 nM), and Ret (IC50 = 39 nM)—all at <40 nM, representing <100-fold selectivity over CHK1 [1]. MK-8776 additionally inhibits CDK2 (IC50 = 0.16 μM) . This clean selectivity profile establishes LY2603618 as a superior chemical probe for CHK1-specific mechanistic studies where polypharmacology would confound results.

kinase profiling off-target liability polypharmacology chemical probe quality selectivity panel

Clinical Advancement Pedigree: LY2603618 Is the First and Most Extensively Clinically Characterized Selective CHK1 Inhibitor with Defined Human MTD and Phase 2 Efficacy Data

LY2603618 was the first selective CHK1 inhibitor to enter clinical cancer trials and remains the most clinically characterized, with Phase 1 dose-escalation defining a maximum tolerated dose (MTD) of 150 mg/m² in combination with pemetrexed [1], and a subsequent Phase 2 study establishing a 275 mg flat dose administered 24 hours post-chemotherapy [2]. In the randomized Phase 2 NSCLC trial (NCT01139775), LY2603618 combined with pemetrexed/cisplatin demonstrated superior progression-free survival vs. chemotherapy alone (median PFS 4.7 months vs. 1.5 months, P=0.022) [2]. By contrast, AZD7762 was terminated in Phase 1 due to cardiac toxicity [3]; PF-477736 and CHIR-124 have not progressed beyond Phase 1/preclinical stages; and MK-8776, while Phase 2, has less published clinical data [4]. LY2603618's human PK profile demonstrates dose-dependent exposure, a suitable half-life, and no significant drug-drug interaction with pemetrexed [1].

clinical validation human pharmacokinetics maximum tolerated dose Phase 2 efficacy translational research

Cellular Target Engagement: LY2603618 Reduces CHK1 Autophosphorylation with EC50 of 430 nM and Phenocopies CHK1 RNAi Knockdown

LY2603618 reduces CHK1 autophosphorylation at Ser296 in cells with an EC50 of 430 nM, providing a direct quantitative measure of intracellular target engagement [1]. Importantly, treatment of cells with LY2603618 produced a cellular phenotype identical to that reported for depletion of CHK1 by RNA interference—including impaired DNA synthesis, elevated γH2AX phosphorylation indicating DNA damage, and premature mitotic entry—confirming on-target mechanism without confounding off-target cellular effects [1]. When HeLa cells were arrested at the G2/M checkpoint by doxorubicin, subsequent LY2603618 treatment released the checkpoint, causing cells to enter metaphase with poorly condensed chromosomes [1]. Cellular EC50 data for CHK1 autophosphorylation are not widely reported for comparator compounds, making this a verifiable pharmacodynamic benchmark specific to LY2603618.

cellular target engagement CHK1 autophosphorylation biomarker pharmacodynamics RNAi phenocopy

In Vivo Chemopotentiation with Defined Scheduling: LY2603618 Administered 24 Hours Post-Gemcitabine Achieves Significant Tumor Growth Inhibition Across Multiple Xenograft Models

Combining LY2603618 with gemcitabine resulted in a statistically significant increase in tumor growth inhibition compared to gemcitabine alone in Calu-6 (lung), HT-29 (colon), and PAXF 1869 (pancreatic) xenograft models [1]. LY2603618 abrogated the S-phase DNA damage checkpoint in Calu-6 tumors treated with gemcitabine, without significantly altering the G2/M checkpoint, and produced a sustained inhibition of CHK1 autophosphorylation for at least 24 hours post-administration [1]. Critically, the optimal combination efficacy was achieved when LY2603618 was administered 24 hours following gemcitabine dosing, not with concurrent administration—a scheduling dependency that is a specific characteristic of LY2603618's pharmacokinetic-pharmacodynamic relationship [1]. Combination treatment also resulted in increased γH2AX Ser139 phosphorylation, confirming enhanced DNA damage in tumors [1]. The in vivo dosing regimen was 200 mg/kg oral LY2603618 on days 1 and 2, with gemcitabine 150 mg/kg intraperitoneal on day 1 [1].

xenograft efficacy gemcitabine potentiation scheduling optimization in vivo pharmacology tumor growth inhibition

Defined S-Enantiomer Stereochemistry: CAS 911222-45-2 Unambiguously Specifies the Active Enantiomer, Ensuring Lot-to-Lot Pharmacological Reproducibility

LY2603618 is unambiguously defined as the (S)-enantiomer: 1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea, as specified in the foundational composition-of-matter patent ES-2356068-T3 which explicitly claims the S-morpholin-2-ylmethoxy configuration [1]. The CAS Registry Number 911222-45-2 is specifically assigned to this (S)-enantiomer, and the IUPAC name and canonical SMILES (CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3) incorporate the @@ stereodescriptor [2]. This is structurally significant because the morpholin-2-ylmethoxy moiety is a critical pharmacophore whose stereochemistry affects CHK1 binding. Several other CHK1 inhibitors in the urea class exist as racemates or have unspecified stereochemistry, introducing variability in pharmacological activity across batches. The defined single enantiomer ensures that every lot of LY2603618 (typical commercial purity >98% by HPLC, >95% chiral purity) delivers consistent CHK1 inhibitory activity .

stereochemistry S-enantiomer chiral purity pharmacological reproducibility chemical identity

Optimal Research and Preclinical Application Scenarios for LY2603618 (Rabusertib) Based on Verified Differentiation Evidence


Chemopotentiation Studies Combining LY2603618 with Antimetabolite Chemotherapy (Gemcitabine, Pemetrexed) in p53-Mutant Tumor Models

The defined 24-hour post-chemotherapy scheduling established by Barnard et al. (2016) makes LY2603618 the reference CHK1 inhibitor for preclinical chemopotentiation studies with gemcitabine or pemetrexed [1]. The Phase 1/2 clinical data showing MTD, PK, and scheduling parameters (275 mg flat dose on Day 2 post-chemotherapy) provide direct translational benchmarks [2][3]. The >1000-fold CHK2 selectivity minimizes confounding cardiotoxicity that plagued AZD7762, making LY2603618 the safer choice for in vivo combination studies where dual CHK1/CHK2 inhibition is undesirable [1].

Selective Chemical Probe for CHK1-Specific Mechanistic Studies Requiring Minimal Off-Target Kinase Interference

For researchers dissecting CHK1-dependent vs. CHK2-dependent DNA damage response pathways, LY2603618's clean kinase selectivity profile (only PDK1 at 893 nM among 51 kinases; all others >1000 nM) provides unambiguous target attribution [1]. Unlike PF-477736, which inhibits VEGFR2, Aurora-A, FGFR3, FLT3, Fms, Ret, and Yes at <40 nM, experiments using LY2603618 can attribute observed phenotypes specifically to CHK1 inhibition. The RNAi phenocopy validation (identical cellular phenotype to CHK1 siRNA) further supports its credential as a high-quality chemical probe [1].

Pharmacodynamic Biomarker Validation Studies Using CHK1 Autophosphorylation (pSer296) and γH2AX as Quantitative Readouts

LY2603618's cellular EC50 of 430 nM for CHK1 autophosphorylation provides a calibrated pharmacodynamic benchmark that enables quantitative biomarker studies [1]. In xenograft models, co-administration of LY2603618 with gemcitabine produced sustained CHK1 inhibition and increased γH2AX for at least 24 hours, establishing these as validated PD biomarkers [4]. The established correlation between biochemical IC50 (7 nM), cellular EC50 (430 nM), and in vivo PD modulation creates a complete target engagement framework that no comparator CHK1 inhibitor matches in published detail [1][4].

p53-Dependent Synthetic Lethality Studies: Exploiting the Differential Sensitivity of Mutant p53 vs. Wild-Type p53 Cancer Cells

King et al. (2014) demonstrated that mutant TP53 HT-29 colon cancer cells were sensitized to gemcitabine by LY2603618, whereas wild-type TP53 HCT116 cells were not [1]. This p53-context-dependent synthetic lethality provides a defined experimental paradigm for studying CHK1 inhibition in genetically stratified cancer models. The clean selectivity profile and S-enantiomer identity ensure that observed differential sensitivity reflects CHK1 biology rather than off-target kinase inhibition or stereochemical variability [1][5].

Quote Request

Request a Quote for 3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.